Avibactam butylammonium salt is classified under the category of β-lactamase inhibitors. It is synthesized from avibactam, which is structurally related to the bicyclic core of certain natural products and designed to inhibit the activity of β-lactamases, particularly those that confer resistance to penicillins and cephalosporins. The compound's synthesis often involves various ammonium salts, with butylammonium being a common choice due to its favorable solubility and stability characteristics in pharmaceutical formulations.
The synthesis of avibactam butylammonium salt can be achieved through several methods, typically involving multi-step organic reactions. A notable method includes the use of 5-hydroxy-2-pyridine ethyl formate as a starting material, which undergoes a series of reactions such as reduction hydrogenation, nucleophilic substitution, and salification to yield avibactam sodium or its butylammonium variant .
Avibactam butylammonium salt features a complex molecular structure characterized by a bicyclic core. The molecular formula for avibactam is C_{12}H_{14}N_{4}O_{4}, with a specific arrangement that allows it to effectively bind to β-lactamases.
Avibactam butylammonium salt participates in several chemical reactions, primarily involving its interaction with β-lactamases. The mechanism includes reversible acylation where avibactam forms a covalent bond with the enzyme, effectively inhibiting its activity.
The mechanism of action for avibactam butylammonium salt involves:
The effectiveness of this mechanism has been demonstrated against various resistant strains of bacteria, making it a vital component in combination therapies .
Avibactam butylammonium salt exhibits several important physical and chemical properties:
Avibactam butylammonium salt is primarily used in the pharmaceutical industry as an adjunct treatment for bacterial infections caused by resistant strains. Its applications include:
The defining molecular feature of avibactam butylammonium salt is its 5,6-dihydro-2H-[1,2,4]triazolo[4,3-a][1,3]diazepin-8-ium scaffold, commonly termed the diazabicyclooctane (DBO) core. This strained bicyclic system comprises a seven-membered ring fused to a five-membered triazole-like ring, creating significant three-dimensionality and conformational rigidity. The DBO core's structural significance lies in its unique mechanism of action: unlike traditional β-lactam-based inhibitors, avibactam employs the DBO's bridgehead nitrogen (N1) as a nucleophile to covalently, yet reversibly, acylate β-lactamases. This acylation occurs through nucleophilic attack on the catalytic serine residue of Ambler class A (including KPC variants), class C, and some class D β-lactamases [3] [8]. The resulting carbamoyl-enzyme complex exhibits remarkably slow hydrolysis (deacylation half-life ~24 hours), enabling prolonged inhibition that effectively protects co-administered β-lactam antibiotics from enzymatic degradation [4] [8].
Avibactam butylammonium salt represents an ionic pair complex where the anionic avibactam molecule (sulfate group) associates with the tetrabutylammonium (TBA) cation [(C₄H₉)₄N⁺]. This quaternary ammonium counterion significantly modifies the parent avibactam molecule's physicochemical behavior. The tetrabutylammonium cation contributes substantial hydrophobicity compared to smaller cations like sodium, profoundly impacting solubility, crystallization kinetics, and purification processes [1] [6]. This pairing forms via electrostatic interaction between the sulfate anion (OSO₃⁻) of avibactam and the positively charged quaternary nitrogen of tetrabutylammonium. The bulky butyl groups surrounding the nitrogen center sterically shield the charge, reducing lattice energy and enhancing solubility in organic-aqueous mixed solvents compared to the sodium salt, which is advantageous during synthesis and purification stages [1] [7]. The molecular weight of the resulting complex is 338.38 g/mol, reflecting the combination of avibactam free acid (C₇H₁₁N₃O₆S, MW 265.24 g/mol) and the tetrabutylammonium ion (C₁₆H₃₆N⁺, MW 242.46 g/mol as cation) [2] [8].
Avibactam possesses two chiral centers, specifically at the C2 (carboxamide-bearing carbon) and C5 (adjacent to the O-sulfate bearing nitrogen) positions within the DBO ring, resulting in a trans-configuration relative to the ring fusion. The biologically active and synthetically targeted stereoisomer is the (2S,5R)-configuration [4] [6]. This specific stereochemistry is crucial for optimal binding and inhibition of target β-lactamases. X-ray crystallographic studies of related avibactam salts consistently show that the carboxamide moiety (-C(O)NH₂) at C2 and the sulfate group attached via the N6 oxygen occupy equatorial-like positions relative to the DBO ring system in this stereoisomer, facilitating precise interactions within the enzyme active site [1] [3]. Synthetic routes to avibactam, including those leading to the butylammonium salt, heavily rely on enantioselective methods, such as chiral pool synthesis starting from L-pyroglutamic acid or enzymatic resolution using lipases (e.g., Lipozyme CALB) to obtain the required (2S,5R) enantiomerically pure precursor, (2S,5R)-5-((benzyloxy)amino)piperidine-2-carboxamide, before final cyclization and sulfation [4] [6]. Altering the stereochemistry at either center drastically diminishes β-lactamase inhibitory potency.
Avibactam butylammonium salt exhibits markedly different solubility behavior compared to its sodium salt counterpart. While sodium avibactam is highly soluble in water (>500 mg/mL), the butylammonium salt demonstrates moderate to high solubility in water (estimated >100 mg/mL) but significantly enhanced solubility in polar organic solvents and water-organic solvent mixtures. This property is exploited during purification via crystallization from solvents like ethanol/isopropanol/water mixtures or ethylene glycol/water systems [6] [7]. The presence of the bulky tetrabutylammonium cation disrupts the strong ionic lattice forces present in the sodium salt, facilitating dissolution in less polar environments. However, like other avibactam salts, its stability in aqueous solution is time-, temperature-, and pH-dependent. In aqueous solution (e.g., pH 7.25), the DBO core and the carbamate linkage are susceptible to hydrolytic degradation, particularly under alkaline conditions (pH >8) where hydroxide ions catalyze ring opening. Degradation products include ring-opened ureido and sulfate-containing fragments [5] [7].
Table 1: Solubility Profile of Avibactam Butylammonium Salt
Solvent System | Solubility (mg/mL, approx.) | Notes |
---|---|---|
Water | >100 | Clear solution |
Ethanol/Water (1:1) | >200 | Enhanced solubility vs. water alone |
Isopropanol | 50-100 | Moderate solubility |
Ethylene Glycol | >150 | Useful for crystallization processes |
Dichloromethane | <1 | Very low solubility |
Thermal degradation of avibactam butylammonium salt follows pseudo-first-order kinetics under physiologically relevant conditions. Stability studies in cation-adjusted Mueller-Hinton broth (CA-MHB, pH 7.25) at 36°C show a degradation half-life significantly longer than imipenem but shorter than many other β-lactams. Crucially, degradation accelerates dramatically with increasing pH due to base-catalyzed hydrolysis of the urea-like functionality within the DBO ring and potential sulfate ester cleavage. Conversely, acidic conditions (pH <6) offer greater stability but risk protonation and potential precipitation. Thermal analysis (TGA/DSC) indicates decomposition starting around 180-200°C, preceded by endothermic events corresponding to loss of solvent or volatiles if hydrated [5] [7].
Table 2: Degradation Kinetics of Avibactam Butylammonium Salt in Aqueous Media
Condition | Degradation Half-life (h) | Notes |
---|---|---|
Water, 4°C, pH 7 | >720 | Suitable for long-term storage as frozen solution |
CA-MHB, 25°C, pH 7.25 | ~60 | Relevant for handling solutions at RT |
CA-MHB, 36°C, pH 7.25 | ~20-30 | Relevant for in vitro susceptibility testing |
CA-MHB, 36°C, pH 6.8 | ~35-45 | Enhanced stability under mild acidity |
CA-MHB, 36°C, pH 7.8 | ~10-15 | Significant instability under mild alkalinity |
Single-crystal X-ray diffraction (SCXRD) analysis of related avibactam salts (e.g., the gemini quaternary ammonium complex [444][AV]₂) reveals key structural details applicable to the butylammonium salt. The DBO core adopts a boat-chair conformation. The sulfate group is tetrahedral, forming strong hydrogen bonds with the carboxamide NH₂ group (N-H···O-S) and potentially with water molecules in the lattice. These intramolecular and intermolecular H-bonds contribute significantly to crystal packing and stability [1]. Characteristic FT-IR absorptions include: strong, broad O-H/N-H stretch around 3200-3500 cm⁻¹ (carboxamide and any water), intense carbonyl (C=O) stretch of the urea moiety at ~1680-1720 cm⁻¹, sulfonate S=O asymmetric and symmetric stretches at ~1220-1250 cm⁻¹ and ~1050-1080 cm⁻¹, and C-N stretches around 1000-1200 cm⁻¹ [1] [7]. Solution-state ¹H and ¹³C NMR spectroscopy (typically in D₂O or DMSO-d₆) provides definitive proof of structure and purity. Key ¹H NMR signals include: alkyl chain protons of the Bu₄N⁺ cation (δ ~3.2 ppm, -NCH₂-; δ ~1.6 ppm, -CH₂-; δ ~1.3 ppm, -CH₂-; δ ~0.9 ppm, -CH₃), DBO ring protons (complex multiplet between δ 3.0-4.5 ppm for H2, H3, H4, H5), and the carboxamide NH₂ (broad signal ~δ 7.0 ppm, exchangeable). ¹³C NMR confirms the carbonyl carbons (C=O urea ~δ 160 ppm; carboxamide C=O ~δ 175 ppm), DBO ring carbons (δ 50-70 ppm), and alkyl carbons of the TBA cation [1] [7] [8]. Powder X-ray diffraction (PXRD) provides a fingerprint for crystalline phase identity and purity of the bulk solid, crucial for quality control during manufacturing [6] [7].
Table 3: Characteristic Spectroscopic Signatures of Avibactam Butylammonium Salt
Technique | Key Frequencies/Chemical Shifts | Assignment |
---|---|---|
FT-IR (cm⁻¹) | 1680-1720 (s) | Urea C=O stretch |
1650-1680 (s) | Carboxamide C=O stretch | |
1220-1250 (as), 1050-1080 (s) | Sulfonate S=O asymmetric & symmetric stretches | |
3200-3500 (br) | N-H/O-H stretches | |
¹H NMR (D₂O, δ ppm) | 0.9 (t, 12H), 1.3-1.4 (m, 16H), 1.6 (m, 8H), 3.2 (m, 8H) | Tetrabutylammonium cation (CH₃, CH₂, CH₂, NCH₂) |
3.0-4.5 (m, 7H) | DBO ring protons (H2, H3, H4, H5) | |
~7.0 (br s, 2H) | Carboxamide NH₂ | |
¹³C NMR (D₂O, δ ppm) | ~160, ~175 | Urea C=O, Carboxamide C=O |
50-70 (multiple signals) | DBO ring carbons | |
13.5 (q), 19.5 (t), 23.5 (t), 58.5 (t) | Tetrabutylammonium cation (C1, C2, C3, C4) |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7